3,6-Dichloro-2-fluoropyridine

Description

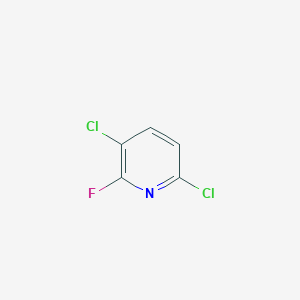

3,6-Dichloro-2-fluoropyridine is a halogenated pyridine derivative characterized by chlorine substituents at positions 3 and 6 and a fluorine atom at position 2. This substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing nature of chlorine and fluorine enhances the compound’s reactivity in nucleophilic aromatic substitution (NAS) and metal-catalyzed coupling reactions.

Properties

IUPAC Name |

3,6-dichloro-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FN/c6-3-1-2-4(7)9-5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMXRIRLEUPWQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625578 | |

| Record name | 3,6-Dichloro-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51991-30-1 | |

| Record name | 3,6-Dichloro-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 3,6-dichloropyridine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent and catalyst. The reaction conditions often require elevated temperatures and may involve the use of polar aprotic solvents to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for precise control over reaction parameters, leading to efficient and scalable production. The choice of fluorinating agents and catalysts is crucial to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-fluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom in the 2-position is highly nucleophilic, making it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide and other alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol is a common reagent for nucleophilic substitution reactions.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Biaryl compounds are the major products formed in coupling reactions.

Scientific Research Applications

3,6-Dichloro-2-fluoropyridine has several scientific research applications:

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.

Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to interfere with biological pathways in pests.

Materials Science: It is utilized in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-fluoropyridine involves its interaction with specific molecular targets, depending on its application. In pharmaceuticals, it may inhibit enzymes or receptors involved in disease pathways. In agrochemicals, it may disrupt essential biological processes in pests. The exact molecular targets and pathways can vary widely based on the specific application and the structure of the final product derived from the compound.

Comparison with Similar Compounds

6-[5-Chloro-2-(Trifluoromethyl)Phenyl]-3-Fluoro-2-Methylpyridine

- Structure : Features a fluorine at position 3, a methyl group at position 2, and a 5-chloro-2-(trifluoromethyl)phenyl substituent at position 4.

- The methyl group at position 2 enhances steric bulk, which may reduce reactivity in cross-coupling reactions but improve bioavailability.

5-Chloro-2-(Chloromethyl)-3-(Trifluoromethyl)Pyridine

- Structure : Contains a chloromethyl (-CH₂Cl) group at position 2 and a -CF₃ group at position 3.

- Key Differences: The chloromethyl group provides a reactive site for further functionalization (e.g., nucleophilic substitution), unlike the fixed fluorine at position 2 in 3,6-Dichloro-2-fluoropyridine. Reported purity (95%) indicates moderate synthetic challenges, possibly due to competing side reactions during chloromethylation .

6-(2,6-Difluorophenyl)-3-Fluoro-2-Methylpyridine

- Structure : Includes a 2,6-difluorophenyl substituent and a methyl group at position 2.

- Key Differences :

- The difluorophenyl group creates a planar, electron-deficient aromatic system, favoring π-π stacking interactions in receptor binding.

- Methyl substitution at position 2 may reduce steric hindrance compared to bulkier chloro groups, facilitating synthetic modifications.

- Commercial availability (1 supplier) suggests niche applications in drug discovery .

6-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-3-Phenylpyrazolo[1,5-a]Pyrimidine

- Structure : A fused heterocyclic system with a 3-chloro-5-(trifluoromethyl)pyridine moiety.

- Key Differences: The pyrazolo-pyrimidine core expands conjugation, altering electronic properties and enabling intercalation or enzyme inhibition. The -CF₃ and chloro groups enhance resistance to oxidative degradation compared to simpler pyridines.

6-(Difluoromethyl)-5-Fluoropyridin-2-Amine

- Structure : Contains a difluoromethyl (-CF₂H) group at position 6 and an amine (-NH₂) at position 2.

- Key Differences :

- The -NH₂ group enables hydrogen bonding, improving solubility in polar solvents relative to halogenated analogs.

- Difluoromethyl substitution balances lipophilicity and metabolic stability, a key consideration in CNS-targeting pharmaceuticals.

- Multiple suppliers (e.g., MolPort, AKOS) highlight its relevance in medicinal chemistry .

Biological Activity

3,6-Dichloro-2-fluoropyridine (CAS Number: 51991-30-1) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry and agricultural applications due to its unique biological activities. This compound is characterized by its molecular formula , which includes two chlorine atoms and one fluorine atom substituting hydrogen on the pyridine ring.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of electronegative halogens (chlorine and fluorine) alters the compound's electronic properties, enhancing its reactivity and potential for forming stable interactions with biomolecules.

Target Interactions

Research indicates that fluorinated pyridines, including this compound, can engage in:

- Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms.

- Receptor Binding : It has the potential to bind to various receptors, influencing signaling pathways.

Pharmacological Applications

This compound has been explored for its potential in several pharmacological contexts:

- Antimicrobial Activity : Studies have shown that fluorinated pyridines exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : Preliminary investigations suggest that this compound may possess cytotoxic effects against certain cancer cell lines, warranting further exploration in oncology.

- Herbicidal Activity : As part of agricultural research, this compound has been evaluated for its efficacy as a herbicide. Its mechanism involves disrupting biochemical pathways essential for plant growth.

Research Findings

Recent studies have highlighted the biological activity of this compound across various applications:

Case Study: Antimicrobial Activity

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a lead compound for antibiotic development.

Case Study: Herbicidal Efficacy

In agricultural trials, this compound was tested against common weeds. The compound showed a remarkable ability to inhibit seed germination and growth at concentrations ranging from 100 to 300 µg/mL. These findings suggest its utility in formulating effective herbicides.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 51991-30-1 |

| Melting Point | 41-43 °C |

| Solubility | Soluble in organic solvents |

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Anticancer | Cytotoxicity in cancer cells |

| Herbicidal | Growth inhibition in weeds |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.